molecular formula CH2NO2- B1207046 Carbamate CAS No. 302-11-4

Carbamate

Cat. No. B1207046
CAS No.: 302-11-4
M. Wt: 60.032 g/mol
InChI Key: KXDHJXZQYSOELW-UHFFFAOYSA-M
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Patent
US04220787

Procedure details

The carbamate used as the starting material is obtained by reacting an isocyanate with an alcohol or a carbamic acid chloride with an alcohol in the presence of an alkali, in the conventional manner. For example, reaction of 3,5-dichlorophenyl isocyanate with methyl alcohol gives methyl N-(3,5-dichlorophenyl)-carbamate (melting point 121° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[NH2:2].[N-]=C=O.[C:8](Cl)(=O)N.[Cl:12][C:13]1[CH:14]=[C:15](N=C=O)[CH:16]=[C:17]([Cl:19])[CH:18]=1>CO>[Cl:12][C:13]1[CH:14]=[C:15]([NH:2][C:1](=[O:3])[O:4][CH3:8])[CH:16]=[C:17]([Cl:19])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)Cl
Step Five
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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